cis-2,5-Dimethylpyrrolidine
Overview
Description
Cis-2,5-Dimethylpyrrolidine is a heterocyclic compound with the empirical formula C6H13N . It is a technical grade compound with an assay of 93% . The compound is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been used in the synthesis of other complex structures .Molecular Structure Analysis
The molecular weight of this compound is 99.17 . The compound has a linear formula of C6H13N . The SMILES string representation is CC1CCC©N1 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index (n20/D) of 1.4299 (lit.) . The boiling point is 105-106 °C (lit.) and the density is 0.81 g/mL at 25 °C (lit.) .Scientific Research Applications
Metabolism and Biochemical Processes
- Metabolism in Rodents : A study by Mitchell and Waring (1978) focused on the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in rodents. They found that the major metabolite in rats, rabbits, guinea-pigs, and mice was cis-4′-hydroxy-2,5-dimethylpyrrolidine-1-carboxanilide, both free and as glucuronide and sulphate conjugates. Approximately 50% of the administered dose was excreted in urine and about 27% in feces over a three-day period (Mitchell & Waring, 1978).
Synthesis and Chemical Properties
Diastereoselective Synthesis : Boga, Manescalchi, and Savoia (1994) explored the diastereoselective synthesis of 2,5-dimethylpyrrolidines. They found that the cis/trans ratio in the synthesis was influenced by the size of the ring formed and the steric and electronic properties of the nitrogen substituent (Boga, Manescalchi, & Savoia, 1994).
Enantiomeric Synthesis : Yamamoto et al. (1993) developed a method for the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-Symmetry. They used a chiral auxiliary for diastereomeric isomer separation and epimerization (Yamamoto et al., 1993).
Novel Nitroxides Synthesis : Einhorn et al. (2000) synthesized novel, diastereomeric meso- (cis) and (±)- (trans) nitroxides 2,5-dicarboxymethyl-2,5-dimethylpyrrolidine-1-oxyl. They were able to obtain optically pure enantiomers of the trans diastereomer (Einhorn et al., 2000).
Applications in Material Science
- Crystal Structure Analysis : Bachechi and Zambonelli (1989) characterized the crystal structure of a complex involving this compound, providing insights into the coordination sphere and geometric properties of such complexes (Bachechi & Zambonelli, 1989).
Safety and Hazards
Cis-2,5-Dimethylpyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organ is the respiratory system .
Future Directions
While specific future directions for cis-2,5-Dimethylpyrrolidine were not found in the search results, it’s worth noting that similar compounds are being used for proteomics research .
Relevant Papers One relevant paper titled “Crystal structure of trans-[PtCl2(Me2PhP)(this compound)]” was found. The paper discusses the crystal structure of the complex trans-[PtCl2(Me2PhP)(this compound)], which was characterized by X-ray crystallography .
Properties
IUPAC Name |
(2S,5R)-2,5-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFPAXSQXIPNF-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39713-71-8 | |
Record name | 2,5-Dimethylpyrrolidine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIMETHYLPYRROLIDINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83Q3508MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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